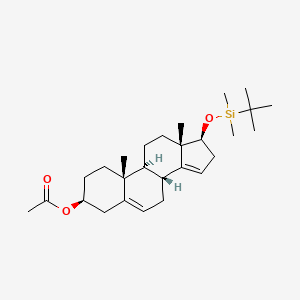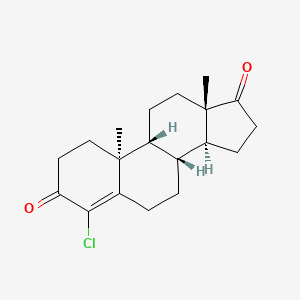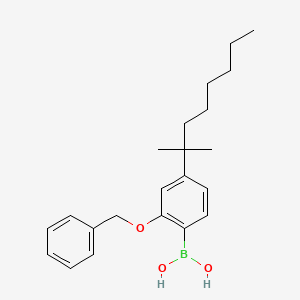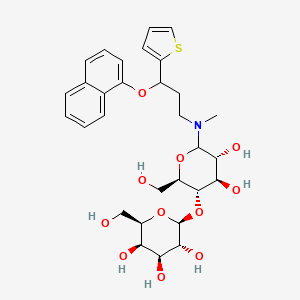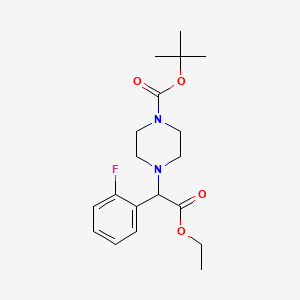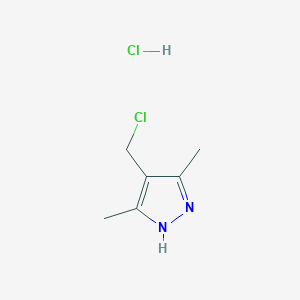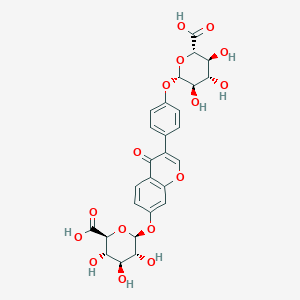
N-Fmoc (E)-Fluvoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc (E)-Fluvoxamine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups during chemical reactions . Fluvoxamine, on the other hand, is a well-known antidepressant used to treat conditions such as obsessive-compulsive disorder (OCD) and depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the protection of the amine group of fluvoxamine with the Fmoc group. This can be achieved by reacting fluvoxamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for Fmoc chemistry, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc (E)-Fluvoxamine undergoes several types of chemical reactions, including:
Reduction: The Fmoc group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Triethylamine, piperidine.
Solvents: Dichloromethane, dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of fluvoxamine and dibenzofulvene .
Wissenschaftliche Forschungsanwendungen
N-Fmoc (E)-Fluvoxamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Fmoc (E)-Fluvoxamine involves the protection of the amine group of fluvoxamine by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without affecting the amine group . The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Fmoc (E)-Fluvoxamine include:
N-Boc-Fluvoxamine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-Fluvoxamine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
N-Alloc-Fluvoxamine: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Eigenschaften
Molekularformel |
C30H31F3N2O4 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |
InChI-Schlüssel |
MXHMJTIEZOXCIR-NUDFZHEQSA-N |
Isomerische SMILES |
COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
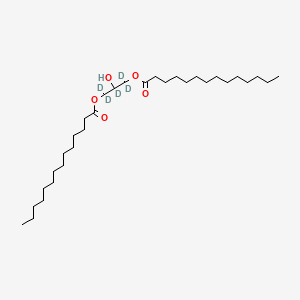
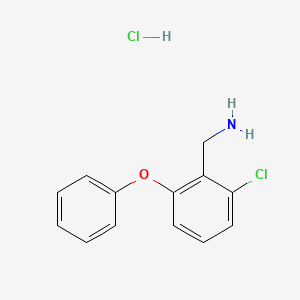
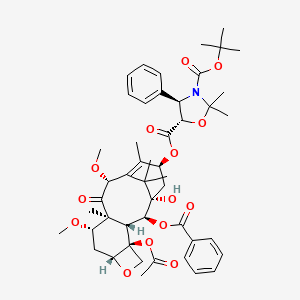
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
